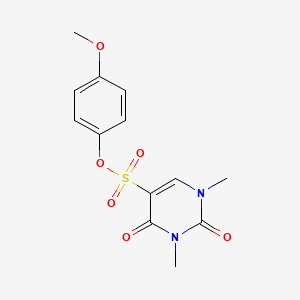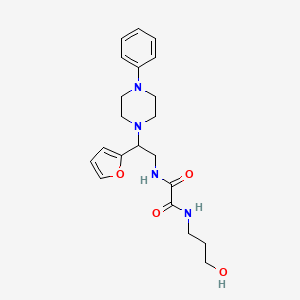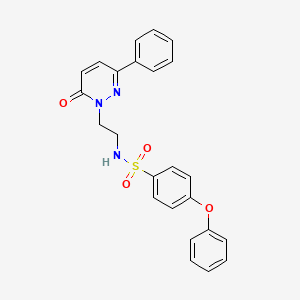
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide, also known as OPB-31121, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, which is necessary for their survival and growth. By inhibiting the activity of CAIX, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to have minimal toxicity in normal cells and tissues. It has been demonstrated to be well-tolerated in preclinical studies, with no significant adverse effects observed. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide for lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for cancer research. However, one limitation of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer models.
Orientations Futures
There are several future directions for research on N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Additionally, further studies are needed to determine the optimal dosage and treatment duration for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in cancer treatment. Furthermore, the potential use of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in combination with other cancer therapies, such as immunotherapy, should be explored. Finally, the efficacy of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in animal models and clinical trials should be further investigated to determine its potential as a cancer treatment.
Méthodes De Synthèse
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide can be synthesized by the reaction of 4-phenoxybenzenesulfonyl chloride with 6-oxo-3-phenylpyridazine-1(6H)-acetic acid followed by the addition of ethylenediamine. The resulting product is then purified by recrystallization. This synthesis method yields a high-quality product with a purity of over 99%.
Applications De Recherche Scientifique
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and doxorubicin, in cancer treatment.
Propriétés
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c28-24-16-15-23(19-7-3-1-4-8-19)26-27(24)18-17-25-32(29,30)22-13-11-21(12-14-22)31-20-9-5-2-6-10-20/h1-16,25H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDYTKZZBGYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



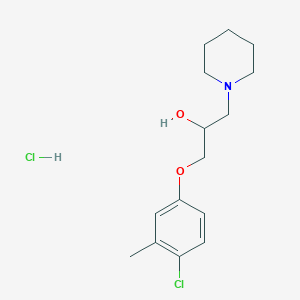
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)
![N-[2-(3-Fluorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2610822.png)

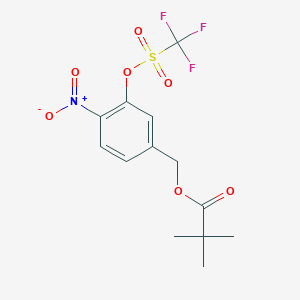

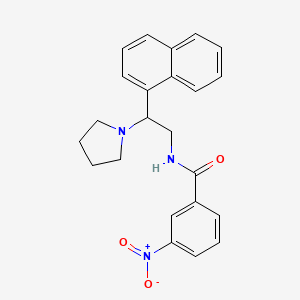
![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)


